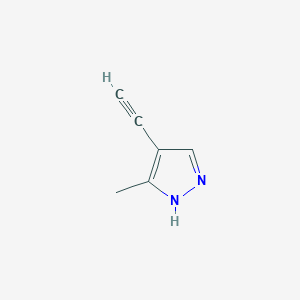

4-Ethynyl-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-7-8-5(6)2/h1,4H,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPMLONHWCNDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 5 Methyl 1h Pyrazole and Its Structural Analogs

Ring-Forming Reactions for Pyrazole (B372694) Core Construction

The de novo synthesis of the pyrazole ring is a well-established field, with several powerful methodologies available to the synthetic chemist. These approaches can be broadly categorized into cycloaddition reactions, condensation reactions, and multi-component strategies, each offering distinct advantages in terms of precursor accessibility and regiochemical control.

1,3-Dipolar Cycloaddition Reactions with Ethynyl (B1212043) Precursors

One of the most versatile methods for pyrazole synthesis is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which in this context would be an appropriately substituted alkyne or a surrogate thereof.

To construct the 4-ethynyl-5-methyl-1H-pyrazole scaffold, a plausible strategy would involve the reaction of a nitrile imine with a dipolarophile containing the requisite methyl and ethynyl functionalities. For instance, a nitrile imine could be generated in situ from a hydrazonoyl halide and reacted with an alkene that serves as an alkyne surrogate, leading to the formation of a tetrasubstituted pyrazole after elimination. nih.gov While direct cycloaddition with a highly functionalized and potentially unstable ethynyl-containing dipolarophile might be challenging, the use of alkyne equivalents provides a viable alternative. nih.gov

The regioselectivity of the cycloaddition is a critical consideration. In many cases, the reaction proceeds with high regioselectivity, which can be predicted based on frontier molecular orbital (FMO) theory. However, experimental conditions, including the choice of solvent and catalyst, can also influence the outcome. wikipedia.org

Condensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds or Equivalents

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry and involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com This method is highly efficient and allows for the synthesis of a wide range of substituted pyrazoles. mdpi.comnih.gov

For the synthesis of this compound, a key precursor would be a 1,3-dicarbonyl compound bearing a methyl group and an ethynyl group (or a precursor to it) at the C2 and C1 positions, respectively. The reaction of such a diketone with hydrazine would lead to the desired pyrazole. The regioselectivity of the initial nucleophilic attack of the hydrazine on the unsymmetrical diketone is a crucial factor that determines the final substitution pattern of the pyrazole ring. nih.gov

Recent advancements in this area have focused on the in situ generation of the 1,3-dicarbonyl compounds from simpler starting materials like ketones and acid chlorides, followed by immediate condensation with hydrazine in a one-pot procedure. mdpi.com This approach avoids the isolation of potentially unstable diketone intermediates and streamlines the synthetic process.

| Precursor 1 | Precursor 2 | Product | Key Features |

| Hydrazine | 1,3-Dicarbonyl Compound | Substituted Pyrazole | Classic Knorr synthesis, good yields, potential for regioselectivity issues with unsymmetrical diketones. mdpi.comnih.gov |

| Hydrazine | In situ generated 1,3-Diketone | Substituted Pyrazole | One-pot procedure, avoids isolation of diketone, chemoselective. mdpi.com |

One-Pot Multi-Component Synthetic Approaches

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of substituted pyrazoles. chim.itorganic-chemistry.org

A notable example is the four-component reaction involving an aldehyde, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate, which can lead to highly functionalized pyrano[2,3-c]pyrazoles. organic-chemistry.org While not directly yielding the target molecule, these strategies highlight the potential for developing a convergent synthesis of this compound by carefully selecting the appropriate building blocks. For instance, a hypothetical three-component reaction of an ethynyl-containing aldehyde, a methyl-containing active methylene compound, and hydrazine could potentially lead to the desired pyrazole scaffold.

The key advantage of MCRs lies in their atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. chim.it

Functionalization of Pre-formed Pyrazole Rings to Introduce Ethynyl and Methyl Groups

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Installation

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally well-suited for the introduction of an ethynyl group onto a pre-functionalized pyrazole ring.

A plausible synthetic route to this compound would involve the Sonogashira coupling of a 4-halo-5-methyl-1H-pyrazole (where the halogen is typically iodine or bromine) with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl group. tandfonline.com The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org

The success of this approach hinges on the availability of the corresponding 4-halo-5-methyl-1H-pyrazole.

| Pyrazole Substrate | Alkyne | Catalyst System | Product |

| 4-Iodo-5-methyl-1H-pyrazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Methyl-4-(trimethylsilylethynyl)-1H-pyrazole |

| 4-Bromo-5-methyl-1H-pyrazole | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Base | 5-Methyl-4-(phenylethynyl)-1H-pyrazole |

Regioselective Introduction of Substituents on the Pyrazole Nucleus

The regioselective functionalization of the pyrazole ring is crucial for the successful synthesis of this compound via a post-modification strategy. This requires methods to selectively introduce a methyl group at the C5 position and a halogen (or another suitable group for cross-coupling) at the C4 position.

The synthesis of 5-methyl-1H-pyrazole can be achieved through the condensation of pentane-2,4-dione with hydrazine. Subsequent regioselective halogenation at the C4 position is a key step. While direct halogenation of pyrazoles can sometimes lead to mixtures of products, various methods have been developed to achieve high regioselectivity. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of a 1,3,5-trialkylpyrazole, which could then be further elaborated to an ethynyl group. researchgate.net Alternatively, direct iodination of N-protected pyrazoles can be achieved with high regioselectivity.

The development of regioselective C-H activation and functionalization methodologies also offers promising avenues for the direct introduction of substituents onto the pyrazole core without the need for pre-functionalized starting materials. nih.gov

Emerging and Green Synthetic Protocols for Ethynyl Pyrazoles

The development of synthetic routes for ethynyl pyrazoles has been significantly influenced by the principles of green chemistry, leading to innovative and more sustainable protocols. These emerging methods focus on reducing waste, minimizing energy consumption, and avoiding hazardous reagents, while still providing efficient access to the target molecules.

Metal-Catalyzed and Transition-Metal-Free Synthetic Strategies

The synthesis of pyrazole derivatives, including ethynyl pyrazoles, has been advanced by both metal-catalyzed and transition-metal-free approaches. These strategies offer diverse options for constructing the pyrazole core and introducing the ethynyl functionality.

Metal-Catalyzed Strategies: Copper-catalyzed reactions are prominent in the synthesis of N-alkynyl pyrazoles. These methods facilitate the regioselective N-alkynylation of unsymmetrically substituted pyrazoles using terminal alkynes under aerobic conditions scilit.com. For instance, the use of a CuI/DMAP catalytic system allows for the N-alkynylation of 7-azaindoles at room temperature in open air, providing good yields researchgate.net. Other metal promoters, such as ruthenium and silver, are also utilized. A Ru3(CO)12 and NHC-diphosphine ligand system catalyzes the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles organic-chemistry.org. Silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes also provides a route to pyrazoles under mild conditions organic-chemistry.org.

Transition-Metal-Free Strategies: In an effort to create more sustainable and cost-effective syntheses, several transition-metal-free methods have been developed. These protocols often rely on cascade reactions or the use of alternative catalysts. One such approach involves a three-component reaction of arylaldehydes, ethyl acrylate, and N-tosylhydrazones, which can divergently yield 1,3,5-trisubstituted or 1,3-disubstituted pyrazoles under slightly different conditions rsc.org. Another method employs a temperature-controlled electrophilic cyclization of α,β-alkynic hydrazones in the absence of transition-metal catalysts and oxidants, offering a practical route to pyrazole derivatives nih.govmdpi.com. Iodine-mediated reactions also provide a metal-free pathway. For example, a three-component [3 + 2] annulation of a β-ketonitrile, arylhydrazines, and aryl sulfonyl hydrazides can produce fully substituted pyrazoles semanticscholar.org. Similarly, α,β-unsaturated N-tosylhydrazones can react with N-heteroaryl chlorides in a cascade cyclization/nucleophilic aromatic substitution (SNAr) reaction without the need for a metal catalyst researchgate.net.

| Strategy | Catalyst/Promoter | Key Reaction Type | Substrates | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Copper (CuI/DMAP) | N-Alkynylation | Pyrazoles, Terminal Alkynes | scilit.comresearchgate.net |

| Metal-Catalyzed | Ruthenium (Ru3(CO)12) | Dehydrogenative Coupling | 1,3-Diols, Arylhydrazines | organic-chemistry.org |

| Metal-Catalyzed | Silver | [3 + 2] Cycloaddition | N-isocyanoiminotriphenylphosphorane, Terminal Alkynes | organic-chemistry.org |

| Transition-Metal-Free | None | Three-Component Reaction | Arylaldehydes, Ethyl Acrylate, N-Tosylhydrazones | rsc.org |

| Transition-Metal-Free | None | Electrophilic Cyclization | α,β-Alkynic Hydrazones | nih.govmdpi.com |

| Transition-Metal-Free | Iodine | [3 + 2] Annulation | β-Ketonitrile, Arylhydrazines, Aryl Sulfonyl Hydrazides | semanticscholar.org |

Oxidative Cyclization Approaches

Oxidative cyclization represents another important strategy for pyrazole synthesis, where an oxidation step is integral to the ring-formation and subsequent aromatization. These methods often utilize mild and environmentally friendly oxidants.

A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a convenient route to a wide range of pyrazole derivatives organic-chemistry.org. This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization. Another approach involves a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds, which proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and a transition-metal-free oxidative aromatization using molecular oxygen as a green oxidant organic-chemistry.org.

In some cases, pyrazoline intermediates are formed first and then oxidized in situ. For example, the condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazolines, which are then oxidized to pyrazoles using bromine or by simply heating in DMSO under an oxygen atmosphere organic-chemistry.org. A novel metal-free oxidative coupling of hydrazones and 1,3-diarylpropenes mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has also been developed, leading to pyrazoles through a cascade cyclization acs.org. Furthermore, mechanistic studies have explored pyrazole formation through the oxidation-induced N-N coupling of diazatitanacycles, using oxidants like TEMPO nih.gov.

| Oxidant/Catalyst | Key Reaction Type | Substrates | Reference |

|---|---|---|---|

| Copper/O2 (Air) | Aerobic Oxidative Cyclization | β,γ-Unsaturated Hydrazones | organic-chemistry.org |

| Molecular Oxygen (O2) | Oxidative Aromatization | Aldehydes, 1,3-Dicarbonyls, Diazo Compounds | organic-chemistry.org |

| Bromine or O2/DMSO | In situ Oxidation of Pyrazolines | Ketones, Aldehydes, Hydrazine | organic-chemistry.org |

| DDQ | Oxidative Coupling/Cyclization | Hydrazones, 1,3-Diarylpropenes | acs.org |

| TEMPO | Oxidation-Induced N-N Coupling | Diazatitanacycles | nih.gov |

Solvent-Free and Microwave-Assisted Synthesis

In line with green chemistry principles, solvent-free and microwave-assisted synthetic methods have gained significant traction for the synthesis of pyrazoles. These techniques often lead to shorter reaction times, higher yields, and a significant reduction in chemical waste.

Microwave irradiation has been shown to accelerate a variety of synthetic transformations, including the formation of pyrazole derivatives. nih.gov A solvent-free, microwave-assisted approach has been described for the ring-opening reactions of phenyl glycidyl ether with pyrazoles, generating adducts with competitive yields compared to traditional heating methods. mdpi.com This technique is particularly beneficial for reducing reaction times and resource consumption. mdpi.com

One-pot syntheses under microwave irradiation and solvent-free conditions have been developed for pyrazolone derivatives, achieving good to excellent yields in short timeframes. nih.gov The cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to form pyrazoles is another example where solvent-free microwave conditions provide better yields and shorter reaction times compared to conventional methods. scielo.brresearchgate.net The use of microwave-assisted organic synthesis (MAOS) is considered an efficient and alternative tool in heterocyclic synthesis, offering advantages in terms of time and energy savings. nih.govbenthamdirect.com The best-case scenario for these reactions is often a solvent-free condition where the absorption of microwave irradiation is limited only to the reacting species. scielo.br

| Technique | Key Features | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Solvent-Free | Ring-opening of phenyl glycidyl ether with pyrazoles | Rapid reactions, competitive yields, reduced resource consumption | mdpi.com |

| Microwave-Assisted | Solvent-Free, One-Pot | Synthesis of pyrazolone derivatives | Good to excellent yields (51-98%), efficient | nih.gov |

| Microwave-Assisted | Solvent-Free | Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines | Better yields, shorter reaction times | scielo.brresearchgate.net |

Reaction Chemistry and Transformational Pathways of 4 Ethynyl 5 Methyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocyclic Ring

The pyrazole ring is an electron-rich, five-membered aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom is a pyrrole-type (NH), which contributes two electrons to the aromatic system, while the other is a pyridine-type (-N=), contributing one electron and possessing a lone pair in an sp² orbital in the plane of the ring. This configuration imparts distinct reactive properties to the heterocyclic core.

Electrophilic aromatic substitution is a characteristic reaction of pyrazoles. Due to the electronic distribution within the ring, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. Typical electrophilic substitution reactions for pyrazoles include nitration, sulfonation, halogenation, and Friedel-Crafts reactions, which overwhelmingly occur at the C4 position.

However, in the case of 4-Ethynyl-5-methyl-1H-pyrazole, the C4 position is already substituted with the ethynyl (B1212043) group. This substitution effectively blocks the most reactive site for further electrophilic attack. Consequently, electrophilic substitution on the pyrazole core of this specific molecule is significantly hindered. Reactions with strong electrophiles would likely require harsh conditions and could potentially lead to reactions at the less favored C3 position or addition to the ethynyl triple bond, rather than substitution on the ring itself. The presence of the electron-donating methyl group at C5 slightly activates the ring, but this effect is not typically sufficient to redirect electrophilic attack away from the highly preferred C4 position.

The pyrazole ring of this compound contains two nitrogen atoms that can exhibit nucleophilic character. The pyridine-like nitrogen (N2) possesses a lone pair of electrons and can act as a nucleophile, directly attacking electrophiles. Additionally, the pyrrole-like nitrogen (N1) is acidic and can be deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile, and its subsequent reaction with an electrophile, such as an alkyl halide or acyl chloride, is a common method for N-functionalization.

For an unsymmetrically substituted pyrazole like this compound, N-alkylation can result in two different regioisomers, substituting at the N1 or N2 position. The outcome of this reaction is governed by several factors:

Tautomerism: The parent compound exists as two rapidly interconverting tautomers: this compound and 4-ethynyl-3-methyl-1H-pyrazole. The position of this equilibrium influences which nitrogen atom is deprotonated or acts as the nucleophile.

Steric Hindrance: The methyl group at the C5 position provides steric bulk, which can influence the approach of the electrophile. Bulky electrophiles may preferentially react at the less hindered nitrogen atom.

Electronic Effects: The electron-donating methyl group and the electron-withdrawing ethynyl group influence the electron density at each nitrogen atom, affecting their relative nucleophilicity.

Reaction Conditions: The choice of base, solvent, and electrophile can significantly alter the ratio of the N1 and N2 alkylated products. researchgate.netacs.org Generally, thermodynamic control (e.g., using NaH) often favors the more stable N1-substituted product, while kinetic control can sometimes yield the N2 isomer.

| Factor | Description | Predicted Influence on this compound |

|---|---|---|

| Steric Effects | The size of the substituent adjacent to a nitrogen atom can hinder the approach of an electrophile. | The methyl group at C5 may sterically disfavor substitution at the adjacent N1 position, potentially favoring reaction at N2. |

| Electronic Effects | Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. | The C5-methyl group is electron-donating, while the C4-ethynyl group is electron-withdrawing. The net effect on the relative nucleophilicity of N1 and N2 is complex. |

| Reaction Conditions | The nature of the base, solvent, counter-ion, and temperature can shift the regiochemical outcome. | Use of strong bases like NaH in a non-polar solvent often leads to the thermodynamically favored product. Phase-transfer catalysis or different base/solvent combinations can alter the product ratio. researchgate.net |

Pyrazoles are amphoteric compounds, meaning they can act as both weak acids and weak bases. nih.gov

Acidity: The hydrogen atom on the pyrrole-like nitrogen (N1) is acidic and can be removed by a base. The pKa of unsubstituted pyrazole is approximately 14.2. imperial.ac.uk The substituents on the ring modulate this acidity. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting pyrazolate anion. The ethynyl group at the C4 position is electron-withdrawing and would be expected to increase the acidity of the N-H proton of this compound compared to the parent pyrazole.

The protonation/deprotonation equilibrium is crucial for understanding the nucleophilic reactivity of the nitrogen atoms and for controlling N-alkylation reactions.

Transformations Involving the Ethynyl Moiety

The terminal alkyne (ethynyl group) at the C4 position is a highly versatile functional group that serves as a handle for a wide array of chemical transformations, largely independent of the pyrazole ring.

The terminal triple bond of this compound makes it an ideal substrate for one of the most prominent "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective method for synthesizing 1,2,3-triazoles.

The reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. The key features of this transformation are:

High Regioselectivity: The reaction exclusively yields the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed thermal reaction which produces a mixture of 1,4- and 1,5-regioisomers.

Mild Conditions: CuAAC reactions are typically run at or near room temperature in a variety of solvents, including aqueous media.

High Yields and Functional Group Tolerance: The reaction is known for its high efficiency and compatibility with a wide range of other functional groups, making it exceptionally useful in medicinal chemistry, bioconjugation, and materials science.

In this context, this compound can be reacted with a variety of organic azides (R-N₃) to produce a library of 4-(1-R-1H-1,2,3-triazol-4-yl)-5-methyl-1H-pyrazole derivatives.

| Reactant 1 | Reactant 2 (Azide) | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-methyl-1H-pyrazole |

| This compound | Azido-PEG | Cu(I) source, e.g., CuI or Cu(OAc)₂, ligand | PEG-conjugated pyrazole-triazole |

| This compound | 3'-Azido-3'-deoxythymidine (AZT) | CuSO₄·5H₂O, Sodium Ascorbate | AZT-triazole-pyrazole conjugate |

The ethynyl group can undergo addition reactions where water (hydration) or an amine (hydroamination) adds across the triple bond.

Hydration: The hydration of terminal alkynes typically follows Markovnikov's rule, yielding a methyl ketone. This reaction is often catalyzed by a combination of a strong acid (like sulfuric acid) and a mercury(II) salt (e.g., HgSO₄). For this compound, this reaction would be expected to produce 4-acetyl-5-methyl-1H-pyrazole. The initial enol intermediate would rapidly tautomerize to the more stable ketone. Anti-Markovnikov hydration to form an aldehyde is also possible using specific reagents like catecholborane followed by oxidative workup.

Hydroamination: The addition of an N-H bond from an amine across the triple bond is known as hydroamination. This reaction can be challenging but is typically achieved using transition metal catalysts (e.g., based on gold, platinum, or ruthenium). The reaction of this compound with a primary or secondary amine could, in principle, yield an enamine or an imine (after tautomerization), depending on the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) and the nature of the amine. This transformation provides a direct route to incorporate additional nitrogen-containing functionality linked to the C4 position of the pyrazole ring.

Polymerization and Oligomerization Studies

The presence of the ethynyl group at the C4 position of the pyrazole ring imparts the ability for this compound to serve as a monomer in polymerization and oligomerization reactions. While specific studies on the homopolymerization of this exact molecule are not extensively detailed in the literature, the reactivity of terminal alkynes on heterocyclic scaffolds is well-established, allowing for an informed projection of its potential behavior.

Analogous polymerization reactions involving ethynyl-functionalized aromatic and heterocyclic compounds suggest that this compound could undergo polymerization through several mechanisms:

Addition Polymerization: Direct polymerization across the triple bond can lead to the formation of conjugated polymers. These materials are of significant interest due to their potential electronic and photophysical properties. The resulting polymer would feature a polyacetylene-like backbone with pendant 5-methyl-1H-pyrazol-4-yl substituents.

Cyclotrimerization: In the presence of suitable catalysts (e.g., Ziegler-Natta or Wilkinson's catalyst), terminal alkynes can undergo cyclotrimerization to form 1,3,5- or 1,2,4-trisubstituted benzene (B151609) rings. Controlled oligomerization of this compound via this route could yield well-defined trimers and higher oligomers, where pyrazole units are linked by a central aromatic core.

Multicomponent Tandem Polymerization: The ethynyl group is a key reactant in multicomponent polymerizations. For instance, porous organic polymers (POPs) containing pyrazole units have been synthesized through a one-pot, three-component tandem polymerization involving an ethynyl-functionalized monomer, a dihalide, and hydrazine (B178648) hydrate. This approach combines Sonogashira coupling and Michael addition–cyclocondensation reactions to build complex, functional porous networks. Applying this strategy, this compound could be a valuable monomer for creating novel functional materials.

The properties of the resulting polymers or oligomers would be heavily influenced by the pyrazole substituent, which can introduce functionalities such as hydrogen bonding capabilities, metal coordination sites, and altered solubility.

Table 1: Potential Polymerization Pathways for this compound

| Reaction Type | Key Functional Group Involved | Potential Product Structure | Catalyst/Conditions |

|---|---|---|---|

| Addition Polymerization | Ethynyl (C≡CH) | Conjugated polyene backbone with pyrazole side chains | Transition metal catalysts (e.g., Rh, Pd) |

| Cyclotrimerization | Ethynyl (C≡CH) | 1,3,5- or 1,2,4-tris(pyrazolyl)benzene core | Ziegler-Natta, Wilkinson's catalyst |

| Multicomponent Polymerization | Ethynyl (C≡CH) | Porous Organic Polymer (POP) network | Pd/Cu catalysts, base |

Reactions at the Methyl Substituent

The methyl group at the C5 position of the pyrazole ring is generally less reactive than the ethynyl group or the N-H proton. However, under specific conditions, it can be functionalized. The reactivity of methyl groups on pyrazole rings is influenced by the electronic nature of the heterocyclic core and the presence of other substituents.

Common transformations for methyl groups on heterocyclic rings include:

Oxidation: The methyl group can be oxidized to afford a formyl (aldehyde) or a carboxyl group. This transformation typically requires strong oxidizing agents. The resulting 4-ethynyl-5-formyl-1H-pyrazole or 4-ethynyl-5-carboxy-1H-pyrazole would be highly valuable intermediates for further synthesis, particularly in the construction of fused ring systems. For example, the oxidation of pyrazole itself to 4-hydroxypyrazole has been shown to be mediated by the cytochrome P-450 system in hepatocytes, indicating that biological or biomimetic oxidation is a possibility. nih.gov

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator, can introduce a halogen atom to the methyl group, yielding a 5-(halomethyl) derivative. These halomethylpyrazoles are versatile precursors for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups. Studies on the chlorination of 1,5-dimethylpyrazole (B184060) have demonstrated that such functionalization is feasible. mdpi.com

Condensation Reactions: While less common for a C-methyl group on a pyrazole, condensation with activated carbonyl compounds can occur under harsh basic conditions. More commonly, the methyl group is first functionalized (e.g., halogenated) to increase its reactivity before being used in condensation reactions.

The introduction of electron-donating or electron-withdrawing groups onto the pyrazole ring can modulate the reactivity of the methyl group. chim.it For this compound, the electron-withdrawing nature of the ethynyl group may slightly increase the acidity of the methyl protons, potentially facilitating deprotonation and subsequent reaction with electrophiles.

Table 2: Potential Reactions of the Methyl Substituent

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Oxidation | KMnO₄, SeO₂, etc. | Aldehyde (-CHO) or Carboxylic Acid (-COOH) | Creates versatile intermediates for further synthesis. |

| Free-Radical Halogenation | NBS or NCS, AIBN/UV | Halomethyl (-CH₂X) | Provides a reactive handle for nucleophilic substitution. |

| Deprotonation-Alkylation | Strong base (e.g., n-BuLi), then Alkyl Halide | Elongated alkyl chain (-CH₂R) | Allows for carbon-carbon bond formation at the methyl position. |

Annulation and Cyclocondensation Reactions Leading to Fused Systems

The this compound scaffold is an excellent platform for the synthesis of fused pyrazole systems, which are prevalent in medicinal chemistry and materials science. chim.itbeilstein-journals.org The ethynyl group is the primary site of reactivity for these transformations, participating readily in cycloaddition and cyclocondensation reactions.

Cycloaddition Reactions:

The carbon-carbon triple bond of the ethynyl group can act as a 2π component in various cycloaddition reactions:

[3+2] Cycloadditions: As a dipolarophile, the ethynyl group can react with 1,3-dipoles such as azides, nitrile oxides, and diazo compounds. nih.gov For example, reaction with an organic azide (R-N₃) would yield a triazole ring fused or linked to the pyrazole core, forming a pyrazolyl-triazole system.

[4+2] Cycloadditions (Diels-Alder Reactions): The ethynyl group can serve as a dienophile in Diels-Alder reactions, reacting with 1,3-dienes to form a six-membered ring. This provides a direct route to pyrazole-fused or pyrazole-substituted cyclohexadiene systems, which can often be aromatized to form pyrazolyl-benzene derivatives. Intramolecular Diels-Alder reactions are also possible if a diene moiety is tethered to the pyrazole ring. mdpi.com

Cyclocondensation Reactions:

The ethynyl group can be transformed into other functional groups that are primed for cyclocondensation.

Hydration and Condensation: Hydration of the terminal alkyne (e.g., via mercury-catalyzed hydration or hydroboration-oxidation) yields a 4-acetyl-5-methyl-1H-pyrazole. This acetyl group contains a reactive carbonyl and an acidic α-methyl group, making it an ideal precursor for condensation reactions. Reaction with hydrazines, for example, can lead to the formation of a second pyrazole ring, yielding a pyrazolo[3,4-c]pyrazole (B14755706) system. Condensation with β-ketoesters or malononitrile (B47326) derivatives can be used to construct fused pyridone or pyridine (B92270) rings, respectively, leading to pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org

Sonogashira Coupling and Cyclization: The terminal alkyne can undergo palladium-catalyzed Sonogashira coupling with ortho-functionalized aryl or heteroaryl halides (e.g., 2-aminophenyl iodide). The resulting coupled product can then undergo an intramolecular cyclization (e.g., Aza-Wittig, condensation) to form polycyclic fused systems, such as pyrazolo-quinolines.

These annulation and cyclocondensation strategies highlight the versatility of this compound as a building block for creating a diverse range of complex heterocyclic architectures. beilstein-journals.orgsemanticscholar.org

Table 3: Annulation and Cyclocondensation Strategies

| Reaction Type | Key Intermediate/Reactant | Fused System Formed (Example) |

|---|---|---|

| [3+2] Cycloaddition | Organic Azide (R-N₃) | Pyrazolyl-triazole |

| [4+2] Diels-Alder Cycloaddition | 1,3-Diene | Pyrazolyl-cyclohexadiene |

| Hydration then Condensation | 4-Acetyl-5-methyl-1H-pyrazole + Hydrazine | Pyrazolo[3,4-c]pyrazole |

| Hydration then Condensation | 4-Acetyl-5-methyl-1H-pyrazole + Active Methylene Compound | Pyrazolo[3,4-b]pyridine |

| Sonogashira Coupling / Cyclization | 2-Aminophenyl iodide | Pyrazolo[3,4-b]quinoline |

Derivatives and Advanced Analogs of 4 Ethynyl 5 Methyl 1h Pyrazole

Systematic Structural Variations and Structure-Reactivity Relationships

The chemical behavior of 4-ethynyl-5-methyl-1H-pyrazole is dictated by the interplay of its constituent parts: the pyrazole (B372694) ring and the ethynyl (B1212043) substituent. Understanding the structure-reactivity relationships is fundamental to designing and synthesizing novel analogs with tailored properties.

Pyrazole Ring Reactivity: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts distinct chemical properties:

Aromaticity: The ring is aromatic, conferring significant stability. It undergoes electrophilic substitution reactions, although the 4-position is already occupied by the ethynyl group.

Tautomerism: The unsubstituted N-H proton can reside on either nitrogen atom, a phenomenon known as annular tautomerism. In this compound, these two forms are equivalent due to the substitution pattern.

Acidity and Basicity: The N-H proton is weakly acidic and can be removed by a base, allowing for N-alkylation or N-arylation. The second nitrogen atom (at position 2) possesses a lone pair of electrons and is basic, enabling it to be protonated or to act as a ligand for metal catalysts.

Ethynyl Group Reactivity: The terminal alkyne is a highly versatile functional group that serves as a cornerstone for molecular diversification.

C-H Acidity: The terminal proton of the ethynyl group is weakly acidic and can be deprotonated by a strong base to form a metal acetylide. This is the basis for its participation in C-C bond-forming reactions.

Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which allows for the formation of a C-C bond with aryl or vinyl halides.

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions. The most prominent is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields 1,2,3-triazole linkages. It can also undergo Diels-Alder reactions, although this is less common for simple alkynes.

Systematic structural variations can be introduced at three main positions: the N1-position of the pyrazole ring, the pyrazole core itself (e.g., through halogenation), and the terminal carbon of the ethynyl group (via coupling reactions). The reactivity of one part of the molecule can influence the other; for instance, the electron-withdrawing nature of the pyrazole ring can affect the acidity of the ethynyl proton.

Halogenated Pyrazole Derivatives Incorporating the Ethynyl Group

Introducing halogen atoms (F, Cl, Br, I) onto the pyrazole scaffold of this compound creates valuable synthetic intermediates. Halogenation can significantly alter the electronic properties of the pyrazole ring and provides a new reactive site for further functionalization, primarily through cross-coupling chemistry.

The synthesis of halogenated ethynylpyrazoles can be approached by either halogenating a pre-formed pyrazole ring or by constructing the pyrazole ring from halogenated precursors. For instance, direct bromination of a 3(5)-methyl-1H-pyrazole could yield a 4-bromo-3(5)-methyl-1H-pyrazole, which could then be subjected to Sonogashira coupling to introduce the ethynyl group.

In a study on indole-pyrazole hybrids, various bromo-methyl-pyrazole derivatives were used as starting materials. mdpi.com These reactions demonstrated that halogenated pyrazoles are stable and effective substrates for nucleophilic substitution reactions at the N1 position. mdpi.com The carbon atom attached to a bromine atom in such pyrazole derivatives gives a characteristic signal in the 13C NMR spectrum between 91.5 and 118.7 ppm. mdpi.com

Table 1: Examples of Halogenated Pyrazole Reaction Schemes

| Precursor | Reagents & Conditions | Product Type |

|---|---|---|

| 3(5)-Methyl-1H-pyrazole | N-Bromosuccinimide (NBS), CCl4, reflux | 4-Bromo-3(5)-methyl-1H-pyrazole |

| 4-Bromo-3-methyl-1H-pyrazole | Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Et3N | This compound (after desilylation) |

This table presents plausible synthetic routes based on established pyrazole chemistry.

These halogenated derivatives are not just precursors but can be considered advanced analogs themselves, where the halogen atom modulates the molecule's lipophilicity and electronic distribution.

Amino-Functionalized Ethynylpyrazole Analogs

The introduction of an amino group (-NH2) onto the pyrazole ring of this compound leads to analogs with significantly altered properties, including increased polarity, hydrogen bonding capability, and basicity. Aminopyrazoles are crucial building blocks for the synthesis of fused heterocyclic systems and are recognized as important pharmacophores in medicinal chemistry. frontiersin.org

The synthesis of aminopyrazoles typically involves the cyclization of a hydrazine (B178648) with a β-ketonitrile or a derivative of an α,β-unsaturated nitrile. chim.it To synthesize an amino-functionalized analog of this compound, one could envision a synthetic route starting from a precursor that already contains the requisite functional groups. For example, the condensation of a hydrazine with a β-ketonitrile bearing an ethynyl group at the α-position would be a direct approach.

Table 2: General Synthetic Routes to Aminopyrazoles

| Precursors | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| β-Ketonitrile + Hydrazine | Heat, often in a solvent like ethanol | 5-Aminopyrazole | chim.it |

| α,β-Unsaturated nitrile (with leaving group) + Hydrazine | Base, solvent | 3(5)-Aminopyrazole | chim.it |

Once synthesized, the amino group can be further derivatized. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex structures, including fused rings.

Pyrazole-Based Fused Heterocyclic Systems Derived from this compound

The this compound scaffold can serve as a starting material for the synthesis of more complex, rigid structures known as fused heterocyclic systems. In these molecules, the pyrazole ring shares one or more bonds with another ring system. Such compounds, like pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, are of significant interest due to their diverse biological activities. beilstein-journals.org

The synthesis of fused systems often relies on intramolecular cyclization reactions or intermolecular condensation followed by cyclization. The ethynyl group of this compound is a key functional group for such transformations.

Electrophilic Heterocyclization: Research has shown that N-alkynyl pyrazoles can undergo electrophilic heterocyclization. nih.govnih.gov In this process, an electrophile (such as a tellurium halide) adds to the alkyne, and the resulting intermediate is trapped by the nucleophilic N2 nitrogen of the pyrazole ring, leading to the formation of a new fused ring, such as a dihydropyrazolo[1,2-a]pyrazolium salt. nih.govnih.gov

Condensation Reactions: The ethynyl group can be chemically modified into a group suitable for condensation. For example, hydration of the alkyne would yield an acetyl group (a methyl ketone). This 4-acetyl-5-methyl-1-phenyl-pyrazole can then be used as a precursor for synthesizing various fused heterocycles. organic-chemistry.org Alternatively, starting from a 5-aminopyrazole precursor, condensation with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org Pyrazole-4-carbaldehydes are also versatile precursors for a wide range of fused systems, including pyrazolo[3,4-b]pyridines and pyrrolo[2,3-c]pyrazoles. semanticscholar.org

The choice of reaction conditions and partner molecules allows for the construction of a diverse library of pyrazole-based fused heterocyclic systems derived from the this compound core.

Conjugates and Hybrid Molecules Incorporating the Ethynyl Pyrazole Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. semanticscholar.orgnih.gov The terminal alkyne of this compound is an ideal functional group for creating such conjugates and hybrid molecules through robust and efficient C-C or C-N bond-forming reactions.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is highly efficient for creating a direct, rigid linkage between the pyrazole scaffold and another aromatic or vinylic system. This allows for the synthesis of a vast range of conjugates where the electronic and steric properties can be finely tuned by varying the coupling partner. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org

Table 3: Representative Sonogashira Coupling Conditions

| Alkyne Substrate | Coupling Partner | Catalyst System | Base / Solvent | Product Type |

|---|---|---|---|---|

| Terminal Alkyne | Aryl Iodide | Pd(PPh3)4, CuI | Et3N / THF | Aryl-Alkyne Conjugate |

| Terminal Alkyne | Vinyl Bromide | PdCl2(PPh3)2, CuI | Piperidine / DMF | Enyne Conjugate |

This table summarizes typical conditions for the Sonogashira coupling reaction. wikipedia.orgmdpi.com

Azide-Alkyne "Click" Chemistry: The copper(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high yield, reliability, and simple reaction conditions. organic-chemistry.orgyoutube.com Reacting this compound with an organic azide (B81097) (R-N3) under copper(I) catalysis regioselectively yields a stable 1,4-disubstituted 1,2,3-triazole linker. This triazole ring is not merely a linker; it is metabolically stable and capable of participating in hydrogen bonding, often contributing positively to the biological activity of the conjugate. This method allows the pyrazole scaffold to be conjugated to a wide variety of molecules, including biomolecules, polymers, and other heterocyclic systems. nih.gov

Indole-Pyrazole Hybrids: Hybrids combining the pyrazole and indole (B1671886) moieties have been synthesized and investigated for their biological properties. mdpi.comnih.gov The synthesis of such hybrids can be achieved by reacting a pyrazole with a suitable indole derivative. For example, gramine, an indole alkaloid, can react with pyrazoles via nucleophilic substitution. mdpi.com In one study, the synthesis of an indole-pyrazole hybrid containing an ethynyl substituent was reported, although it was noted that the presence of the ethynyl group led to a lower reaction yield (12%) compared to other substituted pyrazoles. mdpi.com This highlights how structural modifications can influence reactivity and synthetic efficiency.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Through ¹H NMR and ¹³C NMR, one can deduce the connectivity of atoms and gain insights into the electronic environment of the nuclei.

For 4-Ethynyl-5-methyl-1H-pyrazole, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each unique proton in the molecule: the N-H proton of the pyrazole (B372694) ring, the C-H proton of the ethynyl (B1212043) group, the single proton on the pyrazole ring (H3), and the protons of the methyl group. The chemical shift (δ) of these signals, reported in parts per million (ppm), would indicate their electronic environment. For instance, the N-H proton typically appears as a broad singlet at a downfield chemical shift. The coupling patterns (e.g., singlets, doublets) would help establish the proximity of non-equivalent protons.

¹³C NMR spectroscopy would provide information on the carbon skeleton. A unique signal would be expected for each of the five carbon atoms in the pyrazole ring and the two carbons of the ethynyl group, plus the carbon of the methyl group. The chemical shifts of the two sp-hybridized carbons of the ethynyl group would be particularly characteristic. bldpharm.com For related pyrazole structures, the carbon atoms of the ethynyl group have been observed in the range of 75-81 ppm. bldpharm.com

Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data for this compound have not been reported in the surveyed scientific literature.

Table 1: Anticipated Proton and Carbon Environments for NMR Spectroscopy

| Atom Type | Expected Number of Signals | Notes |

|---|---|---|

| ¹H (Proton) | 4 | Signals for N-H, ethynyl C-H, pyrazole C-H, and methyl C-H |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations. These spectra serve as a molecular "fingerprint."

For this compound, several characteristic vibrational frequencies would be anticipated. The N-H stretching vibration of the pyrazole ring is typically observed in the region of 3100-3500 cm⁻¹. bldpharm.com The C-H stretch of the sp-hybridized carbon of the terminal alkyne would appear as a sharp band around 3300 cm⁻¹. bldpharm.com A key diagnostic peak would be the C≡C triple bond stretch, which is expected in the 2100-2140 cm⁻¹ region; this peak is often strong in the Raman spectrum. bldpharm.com Vibrations corresponding to the C-H bonds of the methyl group and the C=C and C=N bonds within the pyrazole ring would also be present.

A detailed analysis of these vibrational modes can confirm the presence of the key functional groups. However, no specific experimental IR or Raman spectra for this compound have been published.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretch | 3100 - 3500 |

| ≡C-H (ethynyl) | Stretch | ~3300 |

| C≡C (ethynyl) | Stretch | 2100 - 2140 |

| C-H (methyl) | Stretch | 2850 - 3000 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which allows for the unambiguous determination of its elemental formula (C₆H₆N₂). In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺•). The fragmentation of this molecular ion would yield smaller, charged fragments. The fragmentation of pyrazole rings often involves characteristic losses, such as the loss of a molecule of hydrogen cyanide (HCN). The presence of the methyl and ethynyl substituents would lead to specific fragmentation pathways, such as the loss of a methyl radical (•CH₃) or rearrangements involving the alkyne group.

Analysis of these fragmentation patterns is a cornerstone of structural confirmation. At present, there is no published mass spectrum or detailed fragmentation analysis specifically for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule, including bond lengths, bond angles, and intermolecular interactions, can be generated.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm its molecular structure unequivocally. It would provide precise measurements of the pyrazole ring geometry and the bond lengths of the ethynyl and methyl substituents. Furthermore, this technique would reveal how the molecules pack in the solid state, detailing intermolecular interactions such as hydrogen bonding involving the pyrazole N-H group. Such interactions are crucial for understanding the physical properties of the compound.

The scientific literature does not currently contain a reported crystal structure for this compound.

Advanced Spectroscopic Techniques for Analyzing Molecular Dynamics and Interactions

Beyond static structural characterization, advanced spectroscopic techniques can be employed to study the dynamic behavior and intermolecular interactions of molecules. Techniques such as variable-temperature NMR can be used to study dynamic processes like tautomerism, where the N-H proton moves between the two nitrogen atoms of the pyrazole ring. The rate of this exchange can be determined by observing changes in the NMR spectrum at different temperatures.

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) could further confirm the connectivity and spatial relationships between atoms. Other methods, such as fluorescence spectroscopy, could be used to study the electronic properties and potential interactions of the molecule in excited states, although this is dependent on the molecule being fluorescent. Molecular dynamics simulations, a computational technique, could complement experimental data by modeling the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with other molecules.

Studies employing these advanced techniques to investigate the molecular dynamics and interactions of this compound have not been found in the existing literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.net For 4-Ethynyl-5-methyl-1H-pyrazole, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole (B372694) ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The ethynyl (B1212043) group would also exhibit a region of negative potential.

Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. semanticscholar.org These methods are instrumental in drug discovery for identifying potential therapeutic agents.

In a molecular docking simulation, the three-dimensional structure of this compound would be placed into the active site of a target protein. The software then explores various possible binding orientations and conformations of the ligand, calculating a "docking score" for each to estimate the binding affinity.

For this compound, key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are crucial for anchoring the molecule within a binding pocket.

Pi-Pi Stacking: The aromatic pyrazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site.

Hydrophobic Interactions: The methyl group provides a hydrophobic region that can interact favorably with nonpolar pockets in the target protein.

Pi-Cation Interactions: The electron-rich pyrazole ring could interact with positively charged amino acid residues like lysine (B10760008) or arginine.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Illustrative Value/Description | Significance |

|---|---|---|

| Docking Score | -8.5 kcal/mol | A lower docking score generally indicates a more favorable binding affinity. |

| Key Interacting Residues | ASN88, LYS33, PHE145 | Identifies the specific amino acids in the active site that form interactions with the ligand. |

Note: The data in this table is illustrative and based on typical docking results for small molecule inhibitors. Specific docking studies for this compound are not available in the public domain.

Conformational Analysis and Tautomeric Preference Studies

The biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape (conformation) and its preferred tautomeric form.

Conformational Analysis of this compound would involve rotating the single bonds to identify the most stable, low-energy conformations. For this relatively rigid molecule, the primary conformational flexibility would be associated with the orientation of the ethynyl group, although it is largely constrained by the ring structure.

Tautomerism is a particularly important consideration for pyrazoles. fu-berlin.demdpi.comresearchgate.net this compound can exist in two principal tautomeric forms due to the migration of the proton on the nitrogen atom. These are the 1H- and 2H- tautomers. Computational methods can predict the relative energies of these tautomers to determine which form is more stable and therefore more likely to be present under given conditions (e.g., in the gas phase or in a solvent). The relative stability is influenced by the electronic effects of the substituents. The electron-donating methyl group at the 5-position and the electron-withdrawing ethynyl group at the 4-position will influence the electron density on the nitrogen atoms, thereby affecting the stability of the different tautomers.

Illustrative Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| 1H-tautomer | 0.00 | 95 |

Note: The data in this table is illustrative and based on general trends observed for substituted pyrazoles. The actual tautomeric preference would need to be confirmed by specific calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.netnih.govrsc.org This involves identifying the structures and energies of reactants, transition states, intermediates, and products.

For reactions involving this compound, such as electrophilic substitution on the pyrazole ring or addition reactions to the ethynyl group, quantum chemical calculations can:

Predict the most likely site of reaction: By analyzing the electron density and orbital coefficients, one can predict whether an electrophile would attack a nitrogen atom or a carbon atom of the ring.

Determine the activation energy: The energy difference between the reactants and the transition state determines the rate of the reaction. A lower activation energy implies a faster reaction.

Identify reaction intermediates: These are transient species that are formed and consumed during the reaction.

For example, in a hypothetical electrophilic substitution reaction, calculations could show whether the incoming electrophile prefers to attack the C3 or C4 position of the pyrazole ring and what the energy barrier for each pathway is.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. mdpi.com

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C chemical shifts of this compound. mdpi.com By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific atom in the molecule. The predicted chemical shifts for the methyl and ethynyl protons and carbons would be particularly useful for structural confirmation.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. mdpi.com This allows for the identification of characteristic peaks, such as the N-H stretch, C-H stretches of the methyl and pyrazole ring, and the C≡C stretch of the ethynyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. This can provide insights into the electronic structure and conjugation within the molecule.

Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Illustrative Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) of methyl protons | 2.3 ppm |

| ¹H NMR | Chemical Shift (δ) of ethynyl proton | 3.1 ppm |

| ¹³C NMR | Chemical Shift (δ) of methyl carbon | 12 ppm |

| ¹³C NMR | Chemical Shift (δ) of ethynyl carbons | 80 ppm, 75 ppm |

| IR | Vibrational Frequency (ν) of C≡C stretch | 2110 cm⁻¹ |

| IR | Vibrational Frequency (ν) of N-H stretch | 3450 cm⁻¹ |

Note: The data in this table is illustrative and based on typical spectroscopic values for compounds with similar functional groups. Actual values would need to be determined experimentally and confirmed with specific calculations.

Applications in Chemical Biology and Medicinal Chemistry Research As a Scaffold

4-Ethynyl-5-methyl-1H-pyrazole as a Versatile Pharmacophore in Bioactive Molecule Design

The pyrazole (B372694) nucleus is a cornerstone in the development of pharmaceuticals, valued for its metabolic stability and ability to act as a versatile pharmacophore—the essential molecular features responsible for a drug's biological activity. nih.gov The structure of this compound is particularly notable for its appended functional groups. The methyl group can influence the compound's steric profile and lipophilicity, which are critical for its interaction with biological targets.

The most significant feature for its application in chemical biology is the 4-ethynyl group. This terminal alkyne serves as a highly versatile chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. chemscene.comchemscene.com This reaction allows the pyrazole core to be efficiently and specifically linked to other molecular fragments, such as reporter tags, biomolecules, or other pharmacophores, making it an ideal building block for creating complex and targeted molecular architectures.

Design and Synthesis of Bioactive Molecules Utilizing the Pyrazole Scaffold

The synthesis of bioactive molecules often leverages core scaffolds like pyrazole, which can be systematically modified to optimize biological activity. nih.govnih.gov The presence of the ethynyl (B1212043) group on the this compound scaffold provides a direct and powerful route for diversification, enabling the creation of large libraries of related compounds for screening and development.

The pyrazole scaffold is a key component in a wide array of enzyme inhibitors targeting various diseases. nih.gov Its ability to form critical interactions within enzyme active sites has led to its incorporation into inhibitors for kinases, a class of enzymes often implicated in cancer and inflammatory diseases. For instance, pyrazole derivatives have been developed as potent inhibitors of key signaling kinases. nih.gov The this compound core can be utilized as a foundational element for novel inhibitors, where the ethynyl group acts as an attachment point for side chains designed to target specific pockets within an enzyme's active site, thereby enhancing potency and selectivity.

Table 1: Examples of Pyrazole-Based Enzyme Inhibitors and Their Activities

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) |

|---|---|---|

| Pyrazole-Indole Hybrids | CDK2 | 0.074 µM - 0.095 µM nih.gov |

| Pyrazole Carbaldehyde Derivatives | PI3 Kinase | 0.25 µM nih.gov |

| Thiazolyl-Pyrazoline Derivatives | EGFR TK | 0.06 µM srrjournals.com |

| Pyrazole-based Thiosemicarbazones | DPP-4 | 1.266 nM mdpi.com |

This table presents data for various pyrazole derivatives to illustrate the scaffold's potential in enzyme inhibitor design.

Beyond enzymes, pyrazole derivatives have been successfully designed as ligands that bind to and modulate the function of various physiological receptors. mdpi.comresearchgate.net These include G-protein coupled receptors (GPCRs) and ion channels. For example, pyrazole-based compounds have been developed as potent ligands for cannabinoid receptors (CB1) and sigma-1 receptors (S1R), which are involved in pain, neuropsychiatric disorders, and other conditions. mdpi.comresearchgate.net

The this compound scaffold offers a template for creating new receptor ligands. The ethynyl group can be used to introduce diverse substituents that can fine-tune the molecule's affinity and selectivity for a specific receptor subtype. This modular approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) to optimize the desired pharmacological profile. For example, a series of tetrahydropyrrolo[3,4‐c]pyrazole-based compounds were designed as sigma-1 receptor ligands, with one derivative showing a notable affinity (Ki) of 75 nM. researchgate.net

Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules in their native environment. The development of such probes often requires a molecular scaffold that can be easily linked to reporter groups like fluorescent dyes or affinity tags (e.g., biotin).

The terminal alkyne of this compound makes it an excellent candidate for this application. chemscene.com Using click chemistry, the pyrazole core can be conjugated to an azide-modified fluorescent tag. If the parent pyrazole compound is known to bind to a specific protein, the resulting fluorescent probe can be used to visualize that protein in cells via fluorescence microscopy, a technique known as bioimaging. nih.gov This strategy allows for real-time tracking of biological processes and can aid in understanding disease mechanisms and validating new drug targets.

Role of Pyrazole Scaffold in Compounds Exhibiting Potential Biological Activities

The pyrazole ring is a recurring motif in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The versatility of the scaffold allows it to be adapted to interact with a wide range of biological targets.

One of the most extensively researched applications of the pyrazole scaffold is in the development of anticancer agents. researchgate.netresearchgate.net Pyrazole-containing molecules have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases that are critical for tumor growth and survival. nih.govsrrjournals.com

Modification of the this compound scaffold represents a rational strategy for discovering new anticancer drug candidates. The ethynyl group provides a site for introducing a wide variety of chemical groups via click chemistry, enabling the rapid generation of a library of novel compounds. These derivatives can then be screened against various cancer cell lines to identify molecules with potent and selective antiproliferative activity. This approach facilitates the exploration of structure-activity relationships, guiding the design of more effective and less toxic cancer therapeutics.

Table 2: Anticancer Activity of Various Pyrazole Derivatives Against Human Cancer Cell Lines

| Compound Type | Cell Line | Activity (IC₅₀) |

|---|---|---|

| Polysubstituted Pyrazole Derivative | HepG2 (Liver) | 2 µM nih.gov |

| 1,4-Benzoxazine-Pyrazole Hybrid | MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate) | 2.82 - 6.28 µM nih.gov |

| Pyrazole-Indole Hybrid | HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung) | < 23.7 µM nih.gov |

| Pyrazolinyl-Indole Derivative (HD05) | Various (NCI-60 panel) | Significant growth inhibition at 10 µM mdpi.com |

This table showcases the anticancer potential of the broader pyrazole class, highlighting the rationale for exploring derivatives of this compound.

Anti-inflammatory Potential of Pyrazole Derivatives

The pyrazole nucleus is a key feature in several well-known anti-inflammatory drugs. nih.gov The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, key mediators of inflammation. nih.gov Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, is a prominent example of a commercially successful anti-inflammatory drug. nih.gov

Research into novel pyrazole derivatives continues to yield compounds with significant anti-inflammatory potential. For instance, a series of 1,3,4-trisubstituted-pyrazole derivatives have been synthesized and shown to exhibit promising COX-2 selectivity and anti-inflammatory activity with a better gastric safety profile compared to some existing non-steroidal anti-inflammatory drugs (NSAIDs). sciencescholar.us Another study highlighted new hydrazone derivatives of pyrazole-4-carboxaldehydes with notable anti-inflammatory properties. sciencescholar.us

The anti-inflammatory effects of pyrazole derivatives are not limited to COX inhibition. Some derivatives have been found to modulate other inflammatory pathways, including the inhibition of lipoxygenase (LOX) and the suppression of pro-inflammatory cytokines. ijpsjournal.com

Table 1: Examples of Pyrazole Derivatives with Anti-inflammatory Activity

| Compound | Mechanism of Action | In Vitro/In Vivo Activity | Reference |

|---|---|---|---|

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM (COX-2) | ijpsjournal.com |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Not specified | Better activity than Diclofenac sodium in an in vivo model | nih.gov |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX inhibition | IC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX) | ijpsjournal.com |

Antimicrobial Activity Profile of Pyrazole Conjugates

The pyrazole scaffold is a versatile building block for the development of new antimicrobial agents. orientjchem.org The growing concern over multidrug-resistant (MDR) bacteria has spurred research into novel chemical entities, and pyrazole derivatives have emerged as promising candidates. mdpi.com

Various pyrazole conjugates have demonstrated significant activity against a broad spectrum of bacteria and fungi. For example, certain aminoguanidine-derived 1,3-diphenyl pyrazoles have shown potent antimicrobial effects against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the range of 1–8 μg/ml. nih.gov In some cases, these compounds were as effective as or even more potent than approved drugs like moxifloxacin against strains such as Escherichia coli. nih.gov

Furthermore, the conjugation of the pyrazole nucleus with other heterocyclic systems, such as imidazothiadiazole, has led to the development of compounds with strong and selective inhibitory activity against multi-drug resistant bacteria. nih.gov Some of these novel pyrazole derivatives exhibited MIC values as low as 0.25 µg/mL, which was four times more potent than the positive control, gatifloxacin. nih.gov Benzimidazole–pyrazole hybrids have also been synthesized and have shown notable antimicrobial properties. mdpi.com

Table 2: Antimicrobial Activity of Representative Pyrazole Conjugates

| Compound/Derivative | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Various bacteria, including S. aureus and E. coli | 1–8 µg/ml | nih.gov |

| Imidazo-pyridine substituted pyrazole derivatives | Gram-positive and Gram-negative bacteria | <1 µg/ml (MBC) for most strains | nih.gov |

| Pyrazole derivative 21c | Multi-drug resistant bacteria | 0.25 µg/mL | nih.gov |

| Pyrazole derivative 23h | Multi-drug resistant bacteria | 0.25 µg/mL | nih.gov |

Antidiabetic Research Involving Pyrazole Scaffolds

Pyrazole-containing compounds have been investigated for their potential in the management of diabetes mellitus. researchgate.net These derivatives can act as either activators or inhibitors of enzymes that play a crucial role in glucose metabolism. researchgate.neteurekaselect.com

One of the key targets for antidiabetic drugs is the inhibition of α-amylase, an enzyme involved in the breakdown of starch. tandfonline.com Several pyrazole-based compounds have been identified as potent α-amylase inhibitors. tandfonline.com Another important target is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. Inhibition of PTP1B is considered a promising therapeutic strategy for type 2 diabetes and obesity. nih.gov Various pyrazole derivatives have shown significant PTP1B inhibitory activity. nih.gov

Additionally, pyrazole scaffolds have been explored as inhibitors of other targets in diabetes, including sodium-glucose co-transporters (SGLTs), dipeptidyl peptidase-4 (DPP-4), and glycogen synthase kinase-3beta (GSK-3β). researchgate.neteurekaselect.com The approved antidiabetic drug Teneligliptin, a DPP-4 inhibitor, contains a pyrazole motif, highlighting the clinical relevance of this scaffold. researchgate.net

Table 3: Antidiabetic Potential of Pyrazole Scaffolds

| Pyrazole Derivative Type | Target | Observed Effect | Reference |

|---|---|---|---|

| Various pyrazole derivatives | α-Amylase | Inhibition | tandfonline.com |

| Oxadiazole and dibenzyl amine substituted pyrazoles | PTP1B | Inhibition | nih.gov |

| 1,3-diaryl pyrazole derivatives with rhodanine-3-alkanoic acid groups | PTP1B | Inhibition | nih.gov |

| Indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives | PTP1B | Inhibition | nih.gov |

Neuroprotective Compound Development Based on Pyrazole Core

The pyrazole scaffold has attracted significant attention from medicinal chemists for the development of novel neuroprotective agents. nih.govmanipal.edu Neuroinflammation and microglia-mediated neurotoxicity are implicated in a range of neurodegenerative diseases, and compounds that can suppress these processes are of great interest. nih.gov

Several pyrazole derivatives have demonstrated neuroprotective and anti-inflammatory properties. nih.gov For instance, certain trisubstituted pyrazoles have been shown to reduce the neurotoxic secretions from immune-stimulated microglia-like human THP-1 monocytic cells. nih.gov Some of these compounds also protected neuronal cells from the cytotoxic effects of these secretions. nih.gov

The neuroprotective effects of pyrazole derivatives may be mediated through various mechanisms, including the inhibition of microglia activation and the modulation of pathways involved in oxidative stress and neuronal damage. nih.govfrontiersin.org For example, some pyrazole analogs have been shown to attenuate microglia-mediated neurotoxicity with IC50 values in the range of 10–50 µM. frontiersin.org

Table 4: Neuroprotective Activity of Pyrazole-Based Compounds

| Compound/Derivative | Proposed Mechanism | In Vitro Model/Assay | Activity | Reference |

|---|---|---|---|---|

| Dicyclohexylamide pyrazole analog | Attenuation of microglia-mediated neurotoxicity | Microglia-mediated neurotoxicity assay | IC50 = 10–50 µM | frontiersin.org |

| Dimethylamide pyrazole analog | Attenuation of microglia-mediated neurotoxicity | Microglia-mediated neurotoxicity assay | IC50 = 10–50 µM | frontiersin.org |

| Aminophenyl pyrazole analog | Attenuation of microglia-mediated neurotoxicity | Microglia-mediated neurotoxicity assay | IC50 = 10–50 µM | frontiersin.org |

Pyrazole Scaffold in Drug Discovery and Lead Optimization Strategies

The pyrazole scaffold is a highly valued framework in drug discovery and lead optimization for several reasons. researchgate.netresearchgate.net Its five-membered heterocyclic ring with two adjacent nitrogen atoms provides a versatile and synthetically accessible starting point for the creation of diverse chemical libraries. nih.gov The presence of multiple sites for substitution on the pyrazole ring allows for fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. frontiersin.org

Medicinal chemistry strategies frequently employ the pyrazole scaffold to design molecules with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net Structure-activity relationship (SAR) studies are extensively used to understand how different substituents on the pyrazole ring influence biological activity. frontiersin.org This information guides the rational design of new analogs with enhanced therapeutic potential.

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in accelerating the discovery and optimization of pyrazole-based drug candidates. researchgate.net These methods help in predicting the binding modes of pyrazole derivatives to their biological targets and in identifying key structural features responsible for their activity. researchgate.net